
6-bromo-N-methylquinazolin-2-amine
Overview
Description
6-Bromo-N-methylquinazolin-2-amine (CAS: 882670-77-1) is a quinazoline derivative featuring a bromine atom at position 6 and a methyl-substituted amine at position 2. The bromine atom enhances electrophilicity and influences binding interactions, while the N-methyl group modulates steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methylquinazolin-2-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitriles with N-benzyl cyanamides under acidic conditions . Another method includes the use of 2-aminobenzoic acid derivatives, which undergo amidation and cyclization reactions to form the quinazoline ring .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Scientific Research Applications
6-bromo-N-methylquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 6-bromo-N-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations on the Amine Group
The nature of the amine substituent significantly impacts physicochemical and biological properties:
- N-Methyl (Target Compound) : Balances lipophilicity and solubility, favoring membrane permeability.
- N-Benzyl (N-Benzyl-6-bromo-4-methylquinazolin-2-amine, 3ca) : Increased lipophilicity due to the aromatic benzyl group; melting point: 166–167°C .
- N,N-Dimethyl (6-Bromo-N,N-dimethylquinazolin-2-amine) : Enhanced steric bulk reduces hydrogen-bonding capacity; molecular weight: 276.11 g/mol .
Core Heterocycle Modifications
- Quinoline vs. Quinazoline: 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine: Quinoline core lacks the second nitrogen at position 3, altering electron distribution and binding affinity .
- Benzothiazole Derivatives (6-Bromo-N-methylbenzo[d]thiazol-2-amine) : Reduced nitrogen content compared to quinazoline; molecular weight: 243.12 g/mol .
Positional and Additional Substituents
- 2-Chloro Substitution (6-Bromo-2-chloroquinazolin-4-amine) : Chlorine at position 2 enhances electrophilicity but alters amine reactivity .
Data Table: Structural and Physicochemical Comparison
Biological Activity
6-Bromo-N-methylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, are recognized for their extensive biological activities. These compounds have been associated with various pharmacological effects such as:
- Analgesic
- Anti-inflammatory
- Antihypertensive
- Antibacterial
- Antidiabetic
- Antimalarial
- Sedative-hypnotic
- Antihistaminic
- Anticancer
- Anti-convulsant
- Anti-tubercular
- Antiviral .
The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, particularly kinases and dihydrofolate reductase, which are crucial for cell signaling and growth regulation .
Key Mechanisms Include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : It has been reported to induce programmed cell death in cancer cells, thereby exhibiting anticancer properties.
- Cell Signaling Modulation : It affects various signaling pathways that regulate cellular functions and responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Studies suggest that quinazoline derivatives can effectively target multiple cancer types, making them promising candidates for cancer therapy .
Antibacterial Properties
The compound also demonstrates notable antibacterial activity against various bacterial strains, including multidrug-resistant organisms. Its mechanism involves compromising bacterial cell membrane integrity, leading to cell lysis .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential in reducing inflammation. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic effects in inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antibacterial Efficacy : Another research article reported that this compound exhibited potent antibacterial activity against Staphylococcus aureus with an IC50 value indicating effective inhibition at low concentrations .
- Anti-inflammatory Mechanism : A biochemical analysis revealed that the compound inhibited the expression of cyclooxygenase enzymes, which are key mediators in inflammatory responses .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | Significant |
N-(benzo[d]thiazol-2-yl)-6-bromo... | Very High | Low | Moderate |
6-Bromo-2-methoxyquinolin-3-yl | Moderate | High | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-N-methylquinazolin-2-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 6-bromo-2-chloroquinazoline with methylamine. Key steps include:
- Dissolving 6-bromo-2-chloroquinazoline in a polar aprotic solvent (e.g., DMF or THF).
- Adding methylamine (in excess) and a base (e.g., Hünig’s base) to facilitate deprotonation.
- Stirring at room temperature or mild heating (40–60°C) for 2–4 hours.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization.
Yield optimization: Use anhydrous conditions, stoichiometric control of methylamine, and inert atmosphere to minimize side reactions .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with literature data. Key signals: quinazoline aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.8–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]) with theoretical mass (e.g., CHBrN: 266.9984).
- LCMS Purity Analysis : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for biological assays .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., VEGFR-2 inhibition) with ATP concentration titrations to determine IC values .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, N-alkylation) affect the compound’s kinase inhibitory activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Substituent | Position | Activity Trend | Example Reference |
---|---|---|---|
Bromine | 6 | Enhances binding to hydrophobic kinase pockets | |
Methyl | N | Reduces metabolic instability but may decrease solubility | |
Chlorine | 6 | Lower potency compared to bromine (weaker halogen bonding) |
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in VEGFR-2 or EGFR kinase domains .
Q. What crystallographic strategies are effective for resolving structural ambiguities in quinazoline derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol). Use SHELX programs for structure refinement .
- Key Parameters : Monitor R-factor (<0.05), data-to-parameter ratio (>10:1), and thermal displacement parameters for Br and N-methyl groups .
- Challenges : Bromine’s high electron density may cause absorption errors; apply multi-scan corrections .
Q. How can researchers reconcile contradictory data in biological activity across studies (e.g., divergent IC values)?
- Methodological Answer :
- Standardization : Use identical assay conditions (e.g., ATP concentration, cell passage number).
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) and SPR (binding kinetics) .
- Meta-Analysis : Compare data across ≥3 independent studies with statistical weighting for sample size and methodology rigor .
Q. What computational tools are suitable for predicting metabolic pathways and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), cytochrome P450 interactions, and hepatotoxicity .
- Metabolic Site Identification : Perform DFT calculations (e.g., Gaussian 09) to identify susceptible positions (e.g., N-methyl oxidation) .
- Toxicity Profiling : Leverage Tox21 database and molecular dynamics simulations to assess off-target binding .
Properties
IUPAC Name |
6-bromo-N-methylquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-11-9-12-5-6-4-7(10)2-3-8(6)13-9/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCYTTMHAGTBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582073 | |
Record name | 6-Bromo-N-methylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-77-1 | |
Record name | 6-Bromo-N-methylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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